molecular formula C21H25N7O2S B2723655 7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 476482-79-8

7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2723655
CAS No.: 476482-79-8
M. Wt: 439.54
InChI Key: QGNFHRRZMVILLJ-UHFFFAOYSA-N
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Description

7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H25N7O2S and its molecular weight is 439.54. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound 7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as CCG-22374, is the Rho signaling pathway . More specifically, it targets the RPEL proteins, which are part of the Rho signaling pathway .

Mode of Action

CCG-22374 interacts with its targets by binding to the NLS of MRTF-A/B, which are RPEL-containing proteins . This binding prevents the interaction between MRTF-A/B and importin α/β1, resulting in the inhibition of the nuclear import of MRTF-A/B . This effectively blocks the Rho signaling pathway .

Biochemical Pathways

The Rho signaling pathway, which is affected by CCG-22374, plays a crucial role in various cellular processes such as cell adhesion, migration, invasion, and proliferation . By inhibiting this pathway, CCG-22374 can potentially disrupt these processes, leading to downstream effects such as the inhibition of cancer cell growth and metastasis .

Result of Action

The molecular and cellular effects of CCG-22374’s action primarily involve the inhibition of the Rho signaling pathway . This can lead to a reduction in the transcription of the pqsA-lux genes, ultimately resulting in a reduction in the luminescence readout . In the context of cancer, this can potentially lead to the inhibition of cancer cell growth and metastasis .

Action Environment

The action, efficacy, and stability of CCG-22374 can be influenced by various environmental factors. For instance, the presence of G-actin can affect the binding of CCG-22374 to the NLS of MRTF-A/B . When the G-actin pool is depleted, CCG-22374 can bind specifically to the NLS of MRTF-A/B, leading to the inhibition of the nuclear import of MRTF-A/B . Therefore, the cellular environment and the presence of other molecules can significantly influence the action of CCG-22374.

Properties

IUPAC Name

7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O2S/c1-13-7-9-27(10-8-13)20-24-17-16(18(29)25-21(30)26(17)2)28(20)11-12-31-19-22-14-5-3-4-6-15(14)23-19/h3-6,13H,7-12H2,1-2H3,(H,22,23)(H,25,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNFHRRZMVILLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(N2CCSC4=NC5=CC=CC=C5N4)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476482-79-8
Record name 7-[2-(1H-BENZIMIDAZOL-2-YLSULFANYL)ETHYL]-3-METHYL-8-(4-METHYL-1-PIPERIDINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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